N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-21(2)22(3)14-15-23(21,27-20(22)26)19(25)24-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPQMHUPXQPZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with the molecular formula and a molar mass of 349.42 g/mol. The compound features a bicyclic structure that includes both ketone and amide functionalities, which contribute to its unique chemical properties and potential biological activities .
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been tested against breast and colon cancer cells, demonstrating significant cytotoxic effects .
- Antimicrobial Properties : The compound has also displayed antimicrobial activity against several bacterial strains. Its effectiveness varies depending on the concentration and the type of bacteria tested .
- Enzyme Inhibition : Research suggests that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, which may contribute to its therapeutic potential .
The mechanism through which this compound exerts its biological effects is believed to involve the following processes:
- Binding to Biological Targets : The compound may bind to specific receptors or enzymes, altering their activity.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Inhibition of Pathway Intermediates : By inhibiting key enzymes in metabolic pathways, it can disrupt cellular processes essential for growth and survival .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
Case Study 2: Antimicrobial Activity
Another research project assessed the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Synthetic Pathways
Various synthetic routes have been explored for the preparation of this compound. These methods typically involve multi-step organic reactions that utilize starting materials such as diphenylmethanol and appropriate bicyclic precursors.
Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | Diphenylmethanol |
| 2 | Cyclization | Bicyclic precursors |
| 3 | Functionalization | Ketones and amides |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds similar to N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide exhibit promising anticancer activity. Researchers have synthesized derivatives that target specific cancer cell lines, demonstrating cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest .
Analgesic and Anti-inflammatory Effects
The compound has also been investigated for its analgesic and anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
Chemical Synthesis
Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for further functionalization, making it an essential building block in organic synthesis .
Catalytic Applications
This compound has been explored in catalytic applications, particularly in transition metal-catalyzed reactions. Its ability to stabilize metal complexes enhances reaction efficiency and selectivity in various organic transformations .
Material Science
Polymer Chemistry
In material science, this compound is being studied for its potential use in polymer formulations. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .
Nanomaterials Development
The compound's structural characteristics are being leveraged to develop nanomaterials with specific electronic and optical properties. These materials can find applications in sensors and electronic devices due to their tunable properties .
Case Studies
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines. For example:
-
Acidic hydrolysis : The compound could convert to the corresponding carboxylic acid (e.g., 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid) via reaction with strong acids like HCl or H2SO4 .
-
Basic hydrolysis : Aqueous NaOH or other bases might cleave the amide to form the carboxylate salt and release N-(diphenylmethyl)amine.
Key factors : Reaction temperature, pH, and catalysts (e.g., enzymes or transition metals) influence reaction rates and selectivity.
Ring-Opening Reactions
The bicyclo[2.2.1]heptane core may undergo ring-opening under specific conditions:
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Nucleophilic attack : The oxygen atom in the oxabicyclo ring could act as a leaving group, enabling nucleophilic ring-opening (e.g., with Grignard reagents or hydride donors).
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Electrophilic cleavage : Acidic or electrophilic conditions might destabilize the bicyclic framework, leading to ring-opening via carbocation intermediates .
Substitution Reactions
The diphenylmethyl group (-CPh2) attached to the nitrogen may participate in:
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Acidic cleavage : Treatment with concentrated acids (e.g., H2SO4) could hydrolyze the diphenylmethyl group to benzyl alcohol or diphenylmethanol derivatives.
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Alkylation/arylation : The amide nitrogen may act as a nucleophile in substitution reactions, though steric hindrance from the bicyclo system might limit reactivity .
Oxidation/Reduction Reactions
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Oxidation : The oxabicyclo ring’s oxygen may resist oxidation, but the carboxamide group could undergo oxidation to a nitrile or other derivatives under strong oxidizing conditions .
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Reduction : The ketone group (3-oxo) in the bicyclo system might reduce to an alcohol (3-hydroxy) using reagents like LiAlH4 or NaBH4 .
Analytical and Stability Considerations
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Thermal stability : The rigid bicyclic structure typically confers stability, but prolonged heating could induce decomposition .
-
pH sensitivity : The carboxamide group’s stability depends on pH; extreme conditions may accelerate hydrolysis .
Reaction Conditions Comparison
| Reaction Type | Typical Conditions | Products | Key Influencing Factors |
|---|---|---|---|
| Acidic hydrolysis | HCl/H2SO4, elevated temperature | Carboxylic acid + diphenylmethyl amine | pH, temperature, catalysts |
| Ring-opening (nucleophilic) | Grignard reagents, polar aprotic solvents | Open-chain derivatives | Solvent choice, nucleophile strength |
| Diphenylmethyl cleavage | Concentrated H2SO4, heat | Benzyl alcohol derivatives | Acid strength, reaction time |
Research Gaps and Challenges
While analogous compounds (e.g., camphanic acid derivatives and difluorophenyl-substituted amides) provide reaction frameworks, experimental validation is critical for this specific diphenylmethyl derivative. Steric effects from the bulky bicyclo system and diphenylmethyl group may alter reaction pathways compared to simpler amides.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Structural Variations
The 2-oxabicyclo[2.2.1]heptane scaffold is shared across multiple derivatives, but substituents on the amide nitrogen and adjacent positions vary significantly:
Key Analogs:
N-(5-Chloro-2-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide () Substituent: 5-Chloro-2-methoxyphenyl. Molecular Weight: 337.8 g/mol. Methoxy groups may increase solubility via hydrogen bonding .
N-(2,5-Difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide ()
- Substituent : 2,5-Difluorophenyl.
- Impact : Fluorine atoms introduce electron-withdrawing effects, altering electronic distribution and metabolic stability compared to diphenylmethyl .
N-(3,4-Difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide () Molecular Weight: 309.31 g/mol. logP: 3.23 (moderate lipophilicity).
Physicochemical Properties
*Estimated based on structural analogs.
Key Observations:
- Diphenylmethyl Substituent : Likely increases lipophilicity (higher logP) and steric bulk compared to smaller aryl groups, which may enhance membrane permeability but reduce solubility.
- Electron-Withdrawing Groups (e.g., Cl, F, CF₃): Improve metabolic stability and alter electronic interactions with targets.
- Methoxy/Methyl Groups : Enhance solubility (e.g., : 2-methoxy-5-methylphenyl derivative, MW 317.38) .
Q & A
Q. Q1. What are the most reliable synthetic routes for N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, and how are intermediates characterized?
Methodological Answer: The compound is synthesized via carbamate or carboxamide formation using intermediates like 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride (yield: 81%, characterized via ¹H/¹³C NMR and melting point analysis) . Key steps include:
Q. Q2. How can researchers validate the structural integrity of this compound and its stereoisomers?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for bicyclic protons (e.g., bridgehead protons at δ 1.2–1.8 ppm) and carboxamide carbonyls (δ ~165–170 ppm) .
- Chiral HPLC or polarimetry : Resolve enantiomers if stereogenic centers are present, as seen in related bicyclo[2.2.1]heptane derivatives .
- X-ray crystallography (if applicable): Confirm absolute configuration using single-crystal data .
Advanced Research Questions
Q. Q3. What experimental strategies address stereochemical challenges in synthesizing atropisomeric or diastereomeric forms of this compound?
Methodological Answer:
- Chiral auxiliaries : Use enantiopure precursors (e.g., (1S,4R)-configured bicyclic cores) to control stereochemistry during amidation .
- Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, catalysts) to favor one stereoisomer, as demonstrated in biphenyl atropisomer synthesis .
- Stereochemical stability assays : Monitor racemization via time-dependent NMR or circular dichroism .
Q. Q4. How can researchers design biological activity studies for this compound, given its structural complexity?
Methodological Answer:
- Antibacterial assays : Use disk diffusion or MIC (Minimum Inhibitory Concentration) protocols, similar to studies on bicyclic β-lactam-Cr(III) complexes .
- Enzyme inhibition : Target enzymes with hydrophobic active sites (e.g., cytochrome P450s) due to the compound’s lipophilic bicyclic core .
- In silico docking : Predict binding modes using software like AutoDock, leveraging the compound’s rigid scaffold .
Q. Q5. What computational methods predict solubility, stability, or reactivity under varying conditions?
Methodological Answer:
- QSPR models : Correlate molecular descriptors (e.g., logP, polar surface area) with solubility data from PubChem .
- DFT calculations : Analyze transition states for hydrolysis or oxidation reactions (e.g., bicyclic ring-opening pathways) .
- MD simulations : Assess conformational stability in aqueous vs. lipid environments .
Q. Q6. How should researchers resolve contradictions in synthetic yields or spectral data across studies?
Methodological Answer:
- Reaction optimization : Vary catalysts (e.g., DMAP for amidation) or solvents (e.g., anhydrous THF vs. DCM) to improve yields from <20% to >80% .
- Spectral reproducibility : Standardize NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) to minimize discrepancies .
- Cross-lab validation : Collaborate to replicate results, as done in multi-institutional antibiotic studies .
Q. Q7. What environmental impact assessments are critical for large-scale studies of this compound?
Methodological Answer:
- Fate and transport studies : Measure biodegradation (e.g., OECD 301B) and soil adsorption coefficients (K₀c) .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity .
- Lifecycle analysis : Track synthesis byproducts (e.g., halogenated waste) using GC-MS .
Q. Q8. How can retrosynthetic analysis improve route efficiency for derivatives?
Methodological Answer:
Q. Q9. What protocols ensure compound stability during long-term storage?
Methodological Answer:
- Lyophilization : Store as a freeze-dried solid under argon to prevent hydrolysis .
- Stability-indicating assays : Monitor degradation via HPLC-UV at 254 nm and track impurity profiles .
Q. Q10. How to frame research proposals for funding agencies targeting this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
